molecular formula C10H11ClN2O4 B13804653 N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide CAS No. 53460-76-7

N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide

Cat. No.: B13804653
CAS No.: 53460-76-7
M. Wt: 258.66 g/mol
InChI Key: HGNMMEVZKKNYKI-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a chloro group, a hydroxy group, and a nitrobenzamide moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

CAS No.

53460-76-7

Molecular Formula

C10H11ClN2O4

Molecular Weight

258.66 g/mol

IUPAC Name

N-(3-chloro-2-hydroxypropyl)-4-nitrobenzamide

InChI

InChI=1S/C10H11ClN2O4/c11-5-9(14)6-12-10(15)7-1-3-8(4-2-7)13(16)17/h1-4,9,14H,5-6H2,(H,12,15)

InChI Key

HGNMMEVZKKNYKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(CCl)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide typically involves the reaction of p-nitrobenzoyl chloride with 3-chloro-2-hydroxypropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction mixture is stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide involves its interaction with specific molecular targets. The chloro and hydroxy groups enable the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-hydroxypropyl)-phthalimide
  • N-(3-Chloro-2-hydroxypropyl)-trimethylammonium chloride
  • N-(3-Chloro-2-hydroxypropyl)-methacrylate

Uniqueness

N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide is unique due to the presence of the nitrobenzamide moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of chloro, hydroxy, and nitro groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields .

Biological Activity

N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and activity, supported by research findings and comparative analyses.

Synthesis

The synthesis of this compound typically involves the reaction of p-nitrobenzoyl chloride with 3-chloro-2-hydroxypropylamine. This reaction can be conducted under controlled conditions to yield the desired product with high purity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Covalent Bond Formation : The chloro and hydroxy groups allow the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
  • Reduction Pathway : The nitro group can be reduced to form reactive intermediates that further interact with cellular components, leading to various biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to oxidative stress and DNA damage response .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds. The following table summarizes key characteristics:

Compound NameStructureBiological ActivityUnique Features
This compoundStructureAntimicrobial, AnticancerNitrobenzamide moiety
N-(3-Chloro-2-hydroxypropyl)-phthalimideStructureLimited antibacterialPhthalimide structure
N-(3-Chloro-2-hydroxypropyl)-trimethylammonium chlorideStructureAntimicrobialQuaternary ammonium salt

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties, this compound was tested against several pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanism

Another study focused on the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The treatment resulted in a significant reduction in cell viability (approximately 70% at 50 µM concentration) after 48 hours, indicating potent anticancer activity through apoptosis induction .

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